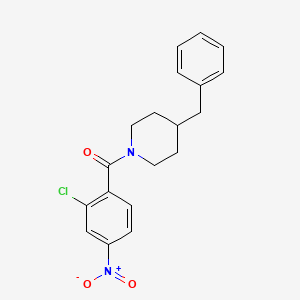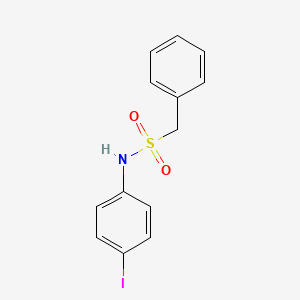![molecular formula C26H24N4O3 B11027372 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027372.png)
4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
The synthesis of 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is the ‘one-pot’ reductive cyclization. This involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent . The structure of the newly synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and LC-MS data .
Chemical Reactions Analysis
4-(2,3-Dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include:
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: This compound shares a similar benzimidazole core and exhibits similar biological activities.
Benzothiazole derivatives: These compounds also have a fused heterocyclic structure and are known for their antitumor activities.
Indole derivatives: Indole compounds have a similar aromatic structure and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzimidazole and pyrimido moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-22(25(31)28-17-10-5-4-6-11-17)23(18-12-9-15-21(32-2)24(18)33-3)30-20-14-8-7-13-19(20)29-26(30)27-16/h4-15,23H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
IBYYROGKOGXBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027292.png)
![1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11027295.png)

![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027311.png)

![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027316.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide](/img/structure/B11027330.png)

![3-cyclopropyl-7,8-dimethyl-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027337.png)

![{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile](/img/structure/B11027352.png)
![5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B11027360.png)
![3-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11027368.png)
![8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11027370.png)
